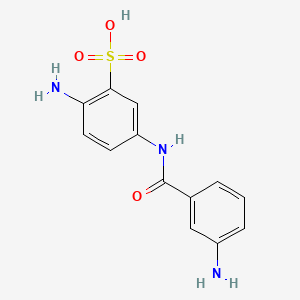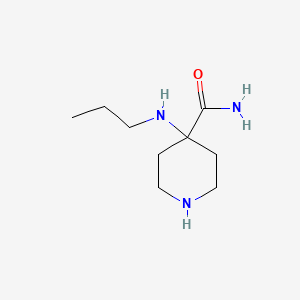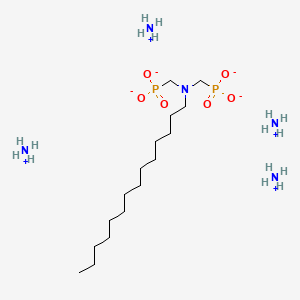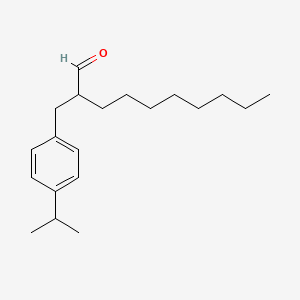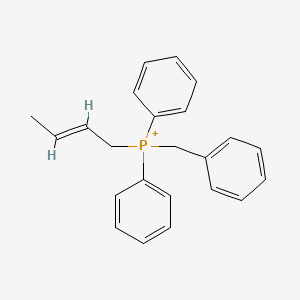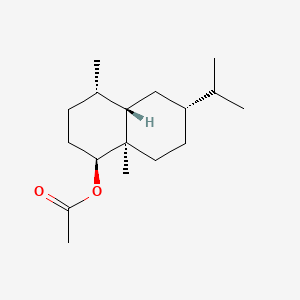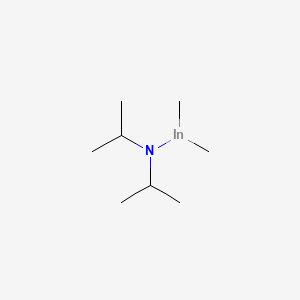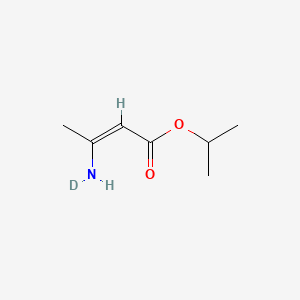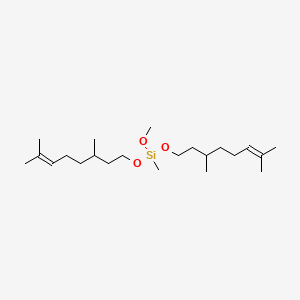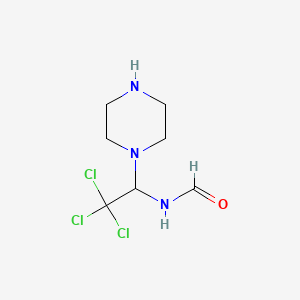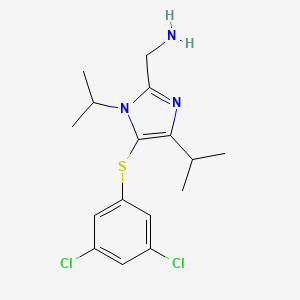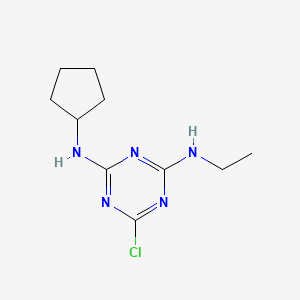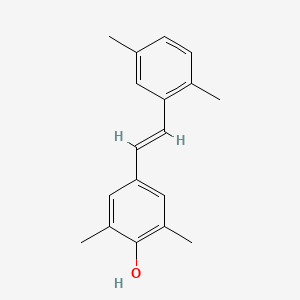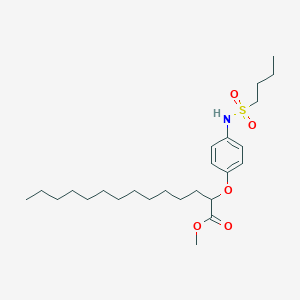
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester is a complex organic compound with a unique structure that combines a long-chain fatty acid with a sulfonamide group and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester typically involves multiple steps. One common method starts with the esterification of tetradecanoic acid to form its methyl ester. This is followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The butylsulfonyl group is then added via a sulfonamide formation reaction, which involves the reaction of the phenoxy compound with butylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the sulfonamide group or the phenoxy group.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of cell membrane interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The phenoxy group can interact with hydrophobic regions of biological membranes, altering their properties. These interactions can modulate various biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetradecanoic acid, 2-(4-((diethylamino)sulfonyl)amino)phenoxy)-, methyl ester
- Tetradecanoic acid, 2-(4-((methylsulfonyl)amino)phenoxy)-, methyl ester
- Tetradecanoic acid, 2-(4-((ethylsulfonyl)amino)phenoxy)-, methyl ester
Uniqueness
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester is unique due to the presence of the butylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
183732-71-0 |
|---|---|
Molekularformel |
C25H43NO5S |
Molekulargewicht |
469.7 g/mol |
IUPAC-Name |
methyl 2-[4-(butylsulfonylamino)phenoxy]tetradecanoate |
InChI |
InChI=1S/C25H43NO5S/c1-4-6-8-9-10-11-12-13-14-15-16-24(25(27)30-3)31-23-19-17-22(18-20-23)26-32(28,29)21-7-5-2/h17-20,24,26H,4-16,21H2,1-3H3 |
InChI-Schlüssel |
FPFIGVYHWMQIBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)NS(=O)(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


